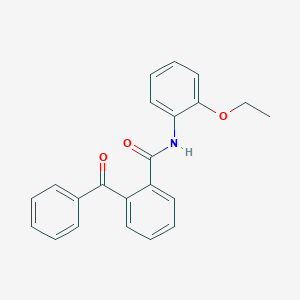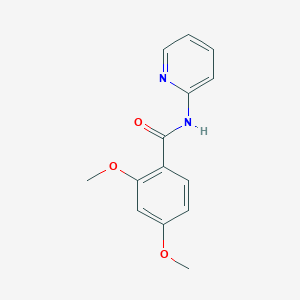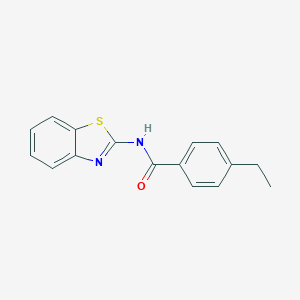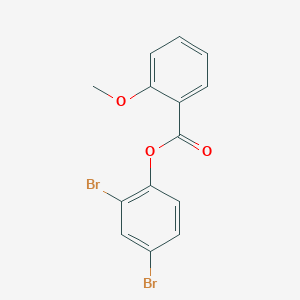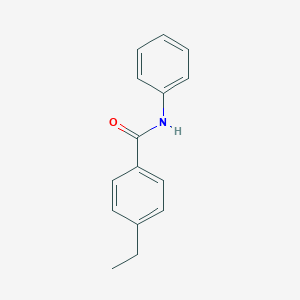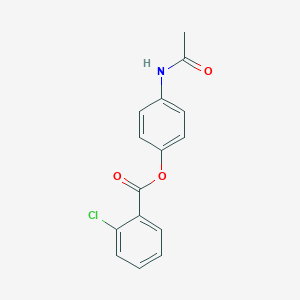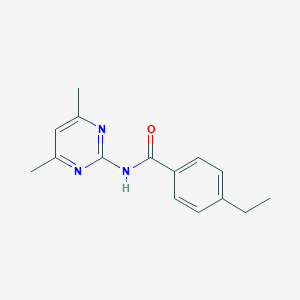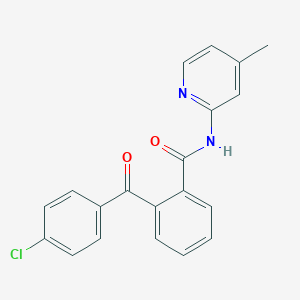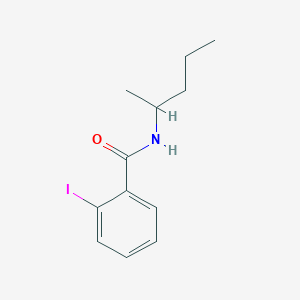
2-iodo-N-(pentan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(pentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(pentan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with pentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-(pentan-2-yl)benzamide derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-(pentan-2-yl)benzylamine.
Scientific Research Applications
2-iodo-N-(pentan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(pentan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions. Additionally, the pentan-2-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-iodobenzamide: Lacks the pentan-2-yl group, making it less lipophilic.
2-iodo-N-phenylbenzamide: Contains a phenyl group instead of a pentan-2-yl group, affecting its chemical properties and applications.
2-iodo-N-(2-propynyl)benzamide: Has a propynyl group, which can introduce different reactivity and biological activity.
Uniqueness
2-iodo-N-(pentan-2-yl)benzamide is unique due to the presence of both the iodine atom and the pentan-2-yl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for halogen bonding interactions. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
2-iodo-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16INO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
VUFIEPYHZZCILU-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1I |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


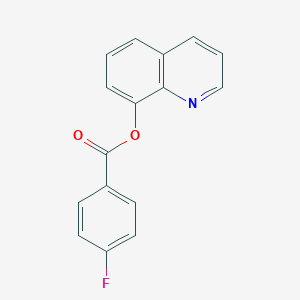
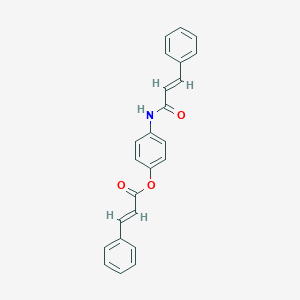
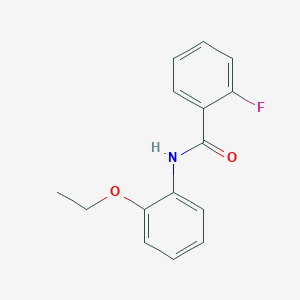
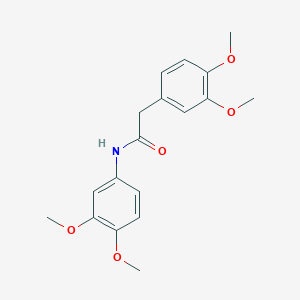
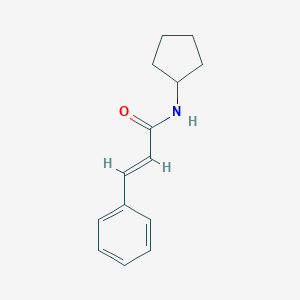
![N-(PYRIDIN-3-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B291263.png)
